Cas no 556056-54-3 (1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one)

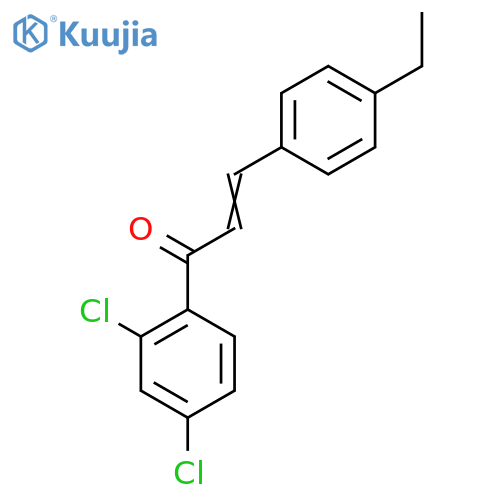

556056-54-3 structure

商品名:1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

CAS番号:556056-54-3

MF:C17H14Cl2O

メガワット:305.198462963104

CID:4715200

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

- 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one

-

- インチ: 1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)15-9-8-14(18)11-16(15)19/h3-11H,2H2,1H3

- InChIKey: YVFRTOCVSCAYKR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C(C=CC1C=CC(=CC=1)CC)=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 345

- トポロジー分子極性表面積: 17.1

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193933-2g |

(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 98% | 2g |

¥3084.00 | 2024-05-09 | |

| A2B Chem LLC | AJ25167-5g |

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 95+% | 5g |

$1134.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25167-25g |

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 95+% | 25g |

$1944.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25167-1g |

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 95+% | 1g |

$628.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25167-50g |

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 95+% | 50g |

$2855.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25167-2g |

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 95+% | 2g |

$830.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25167-10g |

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 95+% | 10g |

$1337.00 | 2024-04-19 | |

| A2B Chem LLC | AJ25167-100g |

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one |

556056-54-3 | 95+% | 100g |

$4037.00 | 2024-04-19 |

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

556056-54-3 (1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬